molecular formula C21H18ClFN2O3S B4594986 N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B4594986
M. Wt: 432.9 g/mol
InChI Key: KIXZLTLAGXGMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C21H18ClFN2O3S and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0710695 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Electrolytes for Energy Applications

Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes, synthesized via activated fluorophenyl-amine reaction, highlights the potential for creating high-performance materials for energy storage and conversion applications. This method offers precise control over cation functionality, leading to materials with desirable properties for use in batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).

Medicinal Chemistry: Antiandrogen Activity

In the context of medicinal chemistry, derivatives of 2-hydroxypropionanilides, including those with sulfones and sulfoxides, have been explored for their antiandrogen activity. This research provides a foundation for developing novel treatments for androgen-responsive conditions. The synthesis and structure-activity relationships established in these studies are essential for designing compounds with improved therapeutic profiles (Tucker, Crook, & Chesterson, 1988).

Catalysis and Organic Synthesis

The oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis, showcases the compound's utility in synthetic organic chemistry. This process represents a significant advance in achieving selective fluorination, a critical modification in drug development and materials science (Li, Wu, & Wang, 2014).

Materials Science: High Thermal Stability and Low Dielectric Constant

The synthesis of new fluorinated poly(ether sulfone imide)s incorporating the compound demonstrates its role in creating materials with high thermal stability and low dielectric constants. These properties are highly sought after in the electronics industry for applications requiring materials that can withstand high temperatures while maintaining low electrical interference (Wang et al., 2014).

Advanced Photophysical Studies

Investigations into the photophysical properties of sulfonamide derivatives, including those similar to the compound , contribute to our understanding of the effects of different substituents on material properties. This research is relevant for developing fluorescent markers and sensors (Bozkurt et al., 2016).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-15-7-10-17(13-20(15)22)24-21(26)14-25(18-5-3-2-4-6-18)29(27,28)19-11-8-16(23)9-12-19/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXZLTLAGXGMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.